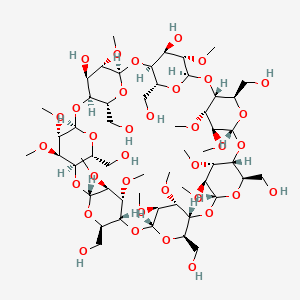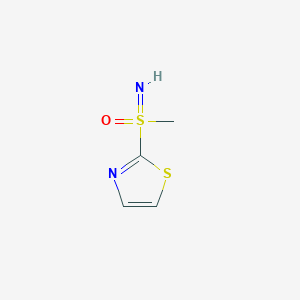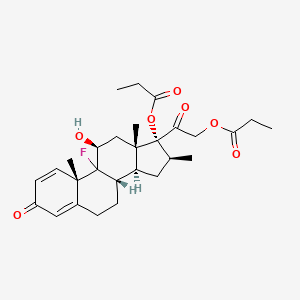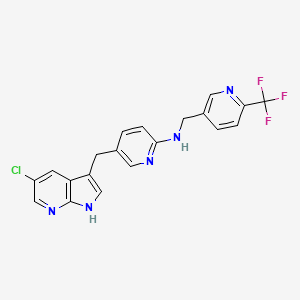
Methyl-b-cyclodextrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl-beta-cyclodextrin is a derivative of beta-cyclodextrin, which is a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4 glycosidic bonds. This compound is known for its ability to form inclusion complexes with various molecules, enhancing their solubility and stability. Methyl-beta-cyclodextrin is widely used in scientific research and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
Methyl-beta-cyclodextrin is synthesized by methylation of beta-cyclodextrin. The process involves the reaction of beta-cyclodextrin with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction is typically carried out in an aqueous medium at elevated temperatures to ensure complete methylation of the hydroxyl groups on the glucose units.
Industrial Production Methods
On an industrial scale, methyl-beta-cyclodextrin is produced using similar methylation processes but optimized for large-scale production. The reaction conditions are carefully controlled to achieve high yields and purity. The product is then purified through crystallization or other separation techniques to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
Methyl-beta-cyclodextrin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylated derivatives.
Reduction: Reduction reactions can modify the functional groups on the glucose units.
Substitution: Substitution reactions can introduce different functional groups onto the cyclodextrin ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selective modification of the desired functional groups.
Major Products
The major products formed from these reactions include various methylated and functionalized derivatives of beta-cyclodextrin, which have enhanced solubility and stability properties.
科学的研究の応用
Methyl-beta-cyclodextrin has a wide range of applications in scientific research, including:
Chemistry: It is used as a complexing agent to enhance the solubility of hydrophobic compounds in aqueous solutions.
Biology: It is employed to remove cholesterol from cell membranes, facilitating the study of membrane dynamics and lipid rafts.
Medicine: Methyl-beta-cyclodextrin is used in drug delivery systems to improve the bioavailability of poorly soluble drugs.
Industry: It is used in the formulation of various products, including cosmetics, food additives, and pharmaceuticals, to enhance the stability and solubility of active ingredients.
作用機序
Methyl-beta-cyclodextrin exerts its effects through the formation of inclusion complexes with hydrophobic molecules. The hydrophobic cavity of the cyclodextrin molecule encapsulates the guest molecule, shielding it from the aqueous environment and enhancing its solubility. This mechanism is particularly useful in drug delivery, where it helps to improve the bioavailability of hydrophobic drugs. Additionally, methyl-beta-cyclodextrin can disrupt lipid rafts in cell membranes by extracting cholesterol, which is essential for the formation of these microdomains.
類似化合物との比較
Methyl-beta-cyclodextrin is compared with other cyclodextrin derivatives such as:
Alpha-cyclodextrin: Composed of six glucose units, it has a smaller cavity size and is less effective in forming inclusion complexes with larger molecules.
Gamma-cyclodextrin: Composed of eight glucose units, it has a larger cavity size and can accommodate larger guest molecules but is less commonly used due to its higher cost.
Hydroxypropyl-beta-cyclodextrin: Another derivative of beta-cyclodextrin, it has similar solubility-enhancing properties but with different functional groups that may offer additional benefits in specific applications.
Methyl-beta-cyclodextrin is unique in its balance of cavity size, solubility, and cost-effectiveness, making it a versatile and widely used compound in various fields.
特性
IUPAC Name |
(1S,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,33R,35R,36R,37S,38R,39S,40R,41S,42R,43S,44R,45S,46R,47S,48R,49S)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-37,39,40,41,42,43,44,45,46,47,48,49-dodecamethoxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H94O35/c1-64-36-28(63)30-21(14-56)76-48(36)83-29-20(13-55)77-49(37(65-2)27(29)62)85-31-22(15-57)79-51(44(72-9)38(31)66-3)87-33-24(17-59)81-53(46(74-11)40(33)68-5)89-35-26(19-61)82-54(47(75-12)42(35)70-7)88-34-25(18-60)80-52(45(73-10)41(34)69-6)86-32-23(16-58)78-50(84-30)43(71-8)39(32)67-4/h20-63H,13-19H2,1-12H3/t20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36+,37+,38-,39-,40-,41-,42-,43+,44+,45+,46+,47+,48-,49-,50-,51-,52-,53-,54-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOUYRAONFXZSI-SBHWVFSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C2C(OC1OC3C(OC(C(C3OC)OC)OC4C(OC(C(C4OC)OC)OC5C(OC(C(C5OC)OC)OC6C(OC(C(C6OC)OC)OC7C(OC(C(C7OC)OC)OC8C(OC(O2)C(C8O)OC)CO)CO)CO)CO)CO)CO)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]2[C@H](O[C@@H]1O[C@@H]3[C@H](O[C@@H]([C@H]([C@@H]3OC)OC)O[C@@H]4[C@H](O[C@@H]([C@H]([C@@H]4OC)OC)O[C@@H]5[C@H](O[C@@H]([C@H]([C@@H]5OC)OC)O[C@@H]6[C@H](O[C@@H]([C@H]([C@@H]6OC)OC)O[C@@H]7[C@H](O[C@@H]([C@H]([C@@H]7OC)OC)O[C@@H]8[C@H](O[C@H](O2)[C@H]([C@@H]8O)OC)CO)CO)CO)CO)CO)CO)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H94O35 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,6R,8S,10R,13S,16S,17R)-8-tert-butyl-6,17-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B8023792.png)


![2,4,6-Tri(benzo[b]thiophen-3-yl)-1,3,5,2,4,6-trioxatriborinane](/img/structure/B8023813.png)



![2,2'-(1,1-Dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[5-methylphenol]](/img/structure/B8023838.png)


![3-[(3Z)-3-[[4-[(dimethylamino)methyl]anilino]-phenylmethylidene]-2-oxo-1H-indol-6-yl]-N-ethylprop-2-ynamide](/img/structure/B8023858.png)
